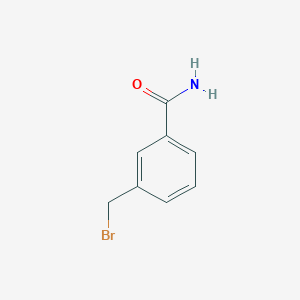![molecular formula C15H15BrN2O3S B1330538 2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide CAS No. 13480-70-1](/img/structure/B1330538.png)
2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide is a chemical compound with the molecular formula C15H15BrN2O3S and a molecular weight of 383.26 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide consists of 15 carbon atoms, 15 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for the identification and quantification of proteins and their modifications, understanding the interactions within a proteome, and the analysis of protein folding .
Molecular Biology
In molecular biology, this chemical serves as a reagent in the study of gene expression and regulation. It can be used to modify proteins or nucleic acids in specific ways to study their interactions and the effects of such modifications on cellular processes .
Pharmacology
Pharmacological studies may employ this compound to investigate the metabolic pathways of drugs. It could be used to synthesize analogs of medicinal compounds and study their activity, stability, and bioavailability .
Organic Synthesis
As a building block in organic synthesis, this compound is valuable for constructing complex molecular structures. It can be used to introduce the sulfonyl-phenyl group into other molecules, which is a key step in synthesizing a variety of organic compounds .
Analytical Chemistry
In analytical chemistry, it can be used as a standard or reference compound when calibrating instruments or developing new analytical methods, such as chromatography or mass spectrometry .
Chemical Biology
This compound finds applications in chemical biology, where it can be used to probe the function of biological systems by introducing chemical changes and observing the outcomes. It helps in understanding the chemical basis of biological processes .
Material Science
In material science, it might be used to modify the surface properties of materials or to create new polymers with specific characteristics, such as increased strength or chemical resistance .
Environmental Science
Lastly, in environmental science, this compound could be used in the study of environmental contaminants and their effects on living organisms. It can help in understanding the biochemical pathways through which contaminants exert their effects .
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-18(13-5-3-2-4-6-13)22(20,21)14-9-7-12(8-10-14)17-15(19)11-16/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRLSZLRESMVMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30309119 |
Source


|
| Record name | 2-Bromo-N-{4-[methyl(phenyl)sulfamoyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13480-70-1 |
Source


|
| Record name | NSC211181 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-N-{4-[methyl(phenyl)sulfamoyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1330459.png)
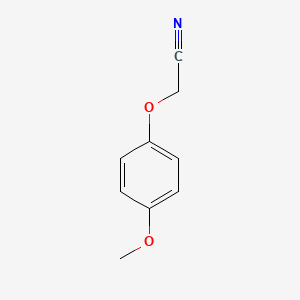

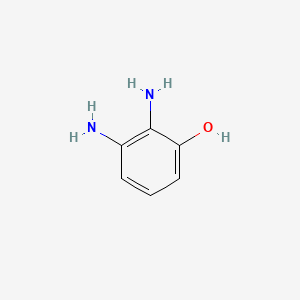
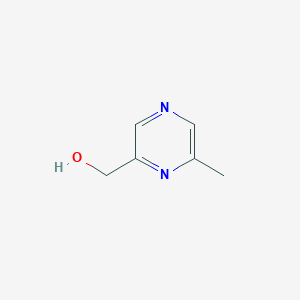
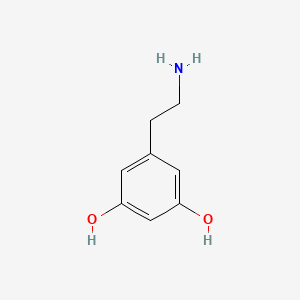
![5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid](/img/structure/B1330471.png)





